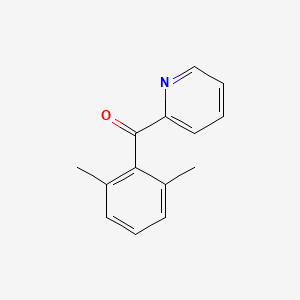

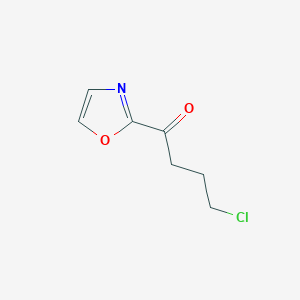

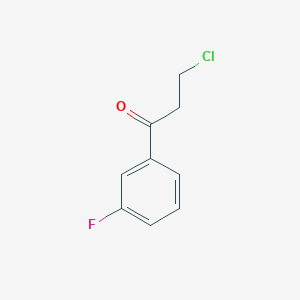

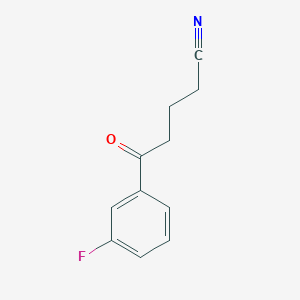

5-(Piperidin-3-yloxy)-1H-indazole

説明

5-(Piperidin-3-yloxy)-1H-indazole, also known as 5-Piperidin-3-yloxy-1H-indazole or 5-PIPOI, is a synthetic compound that has been studied for its potential applications in various areas of scientific research. It is an indazole derivative, a type of heterocyclic compound that is composed of a six-membered ring containing two nitrogen atoms. 5-PIPOI has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery.

科学的研究の応用

Piperazine and Piperidine Derivatives in Medicinal Chemistry

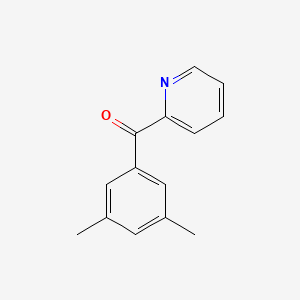

Piperazine-1-yl-1H-indazole derivatives, including compounds related to 5-(Piperidin-3-yloxy)-1H-indazole, are significant in medicinal chemistry. The synthesis of novel compounds in this category, like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been achieved through efficient processes, and these compounds are characterized by spectral analysis. Their potential applications are explored through docking studies (Balaraju, Kalyani, & Laxminarayana, 2019).

Ligands for Human Dopamine Receptors

3-(4-Piperidinyl)-5-arylpyrazoles, compounds structurally similar to 5-(Piperidin-3-yloxy)-1H-indazole, have been found to selectively target cloned human dopamine D4 receptors. These compounds also exhibit affinity at voltage-sensitive ion channels. Incorporation of piperazine into the indazole structures leads to high affinity, selective, and orally bioavailable ligands for dopamine receptors, with improved selectivity over ion channels (Collins et al., 1998).

Inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1)

N-1-substituted indazole-3-carboxamide derivatives, which may include structures related to 5-(Piperidin-3-yloxy)-1H-indazole, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). This includes the synthesis of compounds like 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide, indicating potential therapeutic applications in conditions like diabetes (Patel et al., 2012).

Antimicrobial Activity

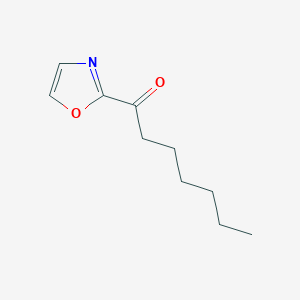

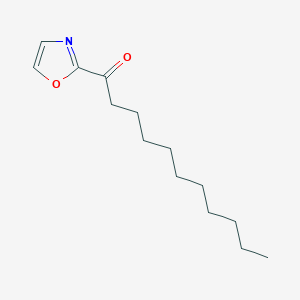

Compounds containing piperidine or pyrrolidine rings, such as 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, have been synthesized and shown strong antimicrobial activity. These findings highlight the potential of piperidine-indazole derivatives in antimicrobial applications (Krolenko, Vlasov, & Zhuravel, 2016).

5-HT Receptor Antagonists and Agonists

Derivatives of indazole, similar in structure to 5-(Piperidin-3-yloxy)-1H-indazole, have been explored as antagonists and agonists for various 5-HT receptors. These include compounds like 1-(1-methylethyl)-N-[2-[4-[(tricyclo[3.3.1.1(3, 7)]dec-1-ylcarbonyl)amino]-1-piperidinyl]ethyl]-1H-indazole-3- carboxamide, indicating their potential in treating neurological and psychiatric disorders (Schaus et al., 1998).

Safety And Hazards

The safety and hazards associated with a compound like “5-(Piperidin-3-yloxy)-1H-indazole” would depend on its specific structure and properties. Piperidines can be hazardous and should be handled with care4.

将来の方向性

The future directions for research on a compound like “5-(Piperidin-3-yloxy)-1H-indazole” would likely involve further studies to determine its biological activity and potential applications in medicine1.

Please note that this information is quite general and may not fully apply to “5-(Piperidin-3-yloxy)-1H-indazole”. For more accurate information, further research would be needed.

特性

IUPAC Name |

5-piperidin-3-yloxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-11(8-13-5-1)16-10-3-4-12-9(6-10)7-14-15-12/h3-4,6-7,11,13H,1-2,5,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSDKFJPDIYXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629066 | |

| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperidin-3-yloxy)-1H-indazole | |

CAS RN |

478831-60-6 | |

| Record name | 5-[(Piperidin-3-yl)oxy]-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。